5-benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
Description
This compound is a pyrimidin-4(1H)-one derivative featuring a benzyl group at position 5, a methyl group at position 6, and a 4-methylquinazolin-2-yl amino substituent at position 2. Its structure integrates a pyrimidinone core with a quinazoline moiety, which is significant for biological interactions, particularly in kinase inhibition or STAT3 signaling pathways. The aromatic amino group at position 2 stabilizes the compound in its tautomeric form, as amino-substituted pyrimidines predominantly adopt aromatic amine configurations rather than imino forms .
Properties
IUPAC Name |
5-benzyl-4-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-16-10-6-7-11-18(16)24-20(22-13)26-21-23-14(2)17(19(27)25-21)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H2,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMAMPBSSXGFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves a multi-step process. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
5-benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Key Observations:
Quinazolinyl Substituents :
- The 4-methylquinazolinyl group in the target compound likely enhances steric compatibility with target proteins compared to bulkier trimethylquinazolinyl derivatives (IC50 = 6400 nM). Ethoxy or methoxy groups at position 6 of the quinazoline (e.g., 6-ethoxy in IC50 = 2700 nM) may improve solubility or binding affinity .
- The absence of electron-withdrawing groups (e.g., ethoxy) in the target compound could reduce potency compared to the 2700 nM analog.
Pyrimidinone Substituents: A benzyl group at position 5 (vs. The discontinued status of 5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (phenyl instead of quinazolinyl) suggests that the quinazoline moiety is critical for target engagement .
Sulfur vs. Nitrogen Substituents: Replacing the amino group with methylsulfanyl (e.g., 5-benzyl-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one) eliminates hydrogen-bonding capacity, likely diminishing biological activity .
Research Implications and Limitations
- Activity Prediction : The target compound’s IC50 is likely intermediate between 2700 nM and 6400 nM, depending on the balance between lipophilicity (benzyl) and quinazoline substituent optimization.
- Structural Insights : Tautomeric stability (pyrimidin-4(1H)-one form) ensures consistent reactivity, critical for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
